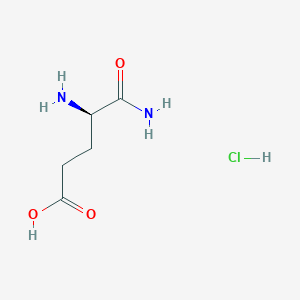![molecular formula C13H13N7O3 B2760284 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034271-33-3](/img/structure/B2760284.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound known for its potential applications in various fields of science and industry. Its unique molecular structure, comprising a combination of a triazole ring and a pyridopyrimidine moiety, lends itself to numerous chemical reactions and interactions, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Pyridopyrimidine Core: : The initial step involves the synthesis of the pyridopyrimidine core through a condensation reaction between 2-aminopyrimidine and ethyl acetoacetate in the presence of a suitable acid catalyst.
Introduction of the Triazole Ring: : The next step includes a click chemistry reaction to introduce the triazole ring. This is usually achieved by reacting 2-azidoethyl amine with the alkyne derivative of the pyridopyrimidine core in the presence of a copper(I) catalyst.
Final Coupling: : The final step involves the coupling of the resulting intermediate with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. This includes controlling the temperature, pH, and concentrations of reactants to maximize yield and purity. Large-scale reactors equipped with efficient mixing and heating systems are typically used to ensure consistent product quality.
化学反应分析
Types of Reactions
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions:
Oxidation: : Undergoes oxidation in the presence of strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: : Can be reduced using mild reducing agents such as sodium borohydride, yielding partially or fully reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur, especially at the triazole ring, when treated with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Nucleophiles: : Primary amines, thiols.
Major Products Formed
Oxidation Products: : Corresponding oxides or N-oxides.
Reduction Products: : Reduced triazole derivatives.
Substitution Products: : Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has broad scientific research applications:
Chemistry: : Utilized as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: : Investigated for its therapeutic potential, particularly in the fields of anti-cancer and anti-inflammatory drugs.
Industry: : Used as a precursor in the manufacture of specialty chemicals and materials.
作用机制
Molecular Targets and Pathways
The compound exerts its effects through its interaction with specific molecular targets:
Enzyme Inhibition: : Acts as an inhibitor of certain enzymes involved in metabolic pathways, altering their activity.
Receptor Binding: : Binds to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: : Interacts with DNA, leading to potential modulation of gene expression.
相似化合物的比较
Compared to other compounds with similar structures, such as pyridopyrimidine derivatives and triazole-containing molecules, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of both structural moieties.
Similar Compounds
Pyridopyrimidine derivatives.
Triazole-containing compounds.
Hybrid molecules combining pyridopyrimidine and triazole structures.
属性
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O3/c1-19-7-9(17-18-19)11(21)15-5-6-20-12(22)8-3-2-4-14-10(8)16-13(20)23/h2-4,7H,5-6H2,1H3,(H,15,21)(H,14,16,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUFCSIIPSOJJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
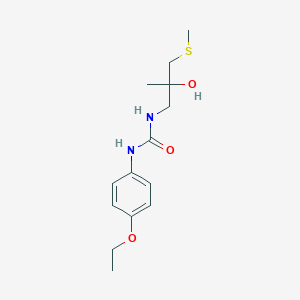
![4-methoxy-N-(4-(pyrrolidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2760205.png)
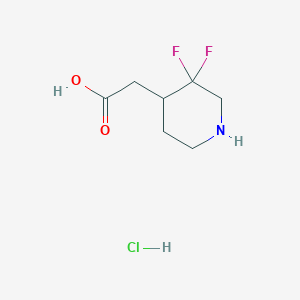
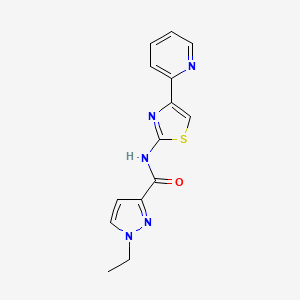
![1-methyl-8-(piperidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2760208.png)
![7-(3-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2760210.png)
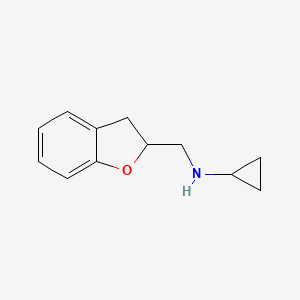
![2-(2-CHLORO-6-FLUOROPHENYL)-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}ACETAMIDE](/img/structure/B2760214.png)
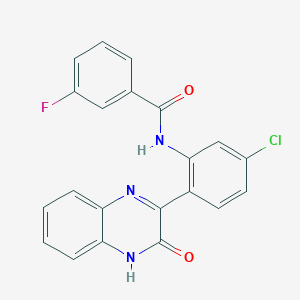
![2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline](/img/structure/B2760217.png)
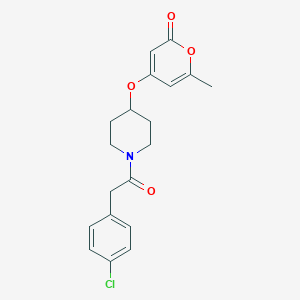
![Imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2760220.png)
![2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2760222.png)
